molecular formula C17H20N2O3S B4280196 N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide

N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide

Cat. No.: B4280196
M. Wt: 332.4 g/mol
InChI Key: FDFDRDCKIOVLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide is a chemical compound that features a pyrrolidinyl group attached to a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with N-(3-aminopropyl)-2-pyrrolidone. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Morpholinyl)propyl]-2-(2-oxo-1-pyrrolidinyl)acetamide
  • 2-(2-Oxo-1-pyrrolidinyl)-N-[3-(2,2,4,6-tetramethyl-1-piperidinyl)propyl]acetamide

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalenesulfonamide moiety enhances its potential as an enzyme inhibitor, while the pyrrolidinyl group contributes to its stability and reactivity.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17-7-3-11-19(17)12-4-10-18-23(21,22)16-9-8-14-5-1-2-6-15(14)13-16/h1-2,5-6,8-9,13,18H,3-4,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFDRDCKIOVLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[3-(2-oxopyrrolidin-1-yl)propyl]naphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.